molecular formula C20H22O5 B1505455 (2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one CAS No. 885592-69-8

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one

Cat. No.: B1505455
CAS No.: 885592-69-8
M. Wt: 342.4 g/mol
InChI Key: NAOWUVUWHAHQNJ-RLLQIKCJSA-N
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Description

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one is a chemical compound with the molecular formula C20H22O5. It is primarily used in the pharmaceutical industry as a starting material for the synthesis of various ribonucleosides. This compound has potential biological activity against certain cancer cells, although further studies are needed to evaluate its efficacy as an anti-cancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one typically involves the protection of hydroxyl groups followed by selective oxidation. One efficient method includes the benzylation of hydroxyl groups at positions 3 and 5 of the pentofuranoside ring, followed by oxidation at position 2 to introduce the ulosyl group.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems for reaction monitoring and product isolation is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various nucleophiles, such as halides and amines, are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various protected and deprotected ribonucleosides, which are valuable intermediates in the synthesis of nucleic acid analogs .

Scientific Research Applications

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one is used in several scientific research applications:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of ribonucleoside metabolism and function.

    Medicine: Potential use as an anti-cancer agent, although further research is needed.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one involves its conversion to active ribonucleosides, which can then interact with various molecular targets. These targets include enzymes involved in nucleic acid synthesis and repair, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside
  • Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
  • 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride

Uniqueness

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one is unique due to its specific structural features and potential biological activity. Its ability to serve as a precursor for various ribonucleosides makes it valuable in both research and industrial applications.

Properties

IUPAC Name

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17,19-20H,12-14H2,1H3/t17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOWUVUWHAHQNJ-RLLQIKCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(=O)C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C(=O)[C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705468
Record name Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885592-69-8
Record name Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one
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(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one
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